molecular formula C30H28N4O2S B11084770 N-(2-methoxyphenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

N-(2-methoxyphenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11084770
M. Wt: 508.6 g/mol
InChI Key: PXGNBPPYDRHIGH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazacyclopenta[cd]azulene core, followed by the introduction of the phenoxymethyl and methoxyphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(2-methoxyphenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazacyclopenta[cd]azulene derivatives, such as:

  • N-(2-methoxyphenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific research applications and industrial uses.

Properties

Molecular Formula

C30H28N4O2S

Molecular Weight

508.6 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(phenoxymethyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C30H28N4O2S/c1-35-25-18-9-8-17-24(25)31-29(37)28-27(21-12-4-2-5-13-21)23-16-10-11-19-33-26(32-34(28)30(23)33)20-36-22-14-6-3-7-15-22/h2-9,12-15,17-18H,10-11,16,19-20H2,1H3,(H,31,37)

InChI Key

PXGNBPPYDRHIGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)COC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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